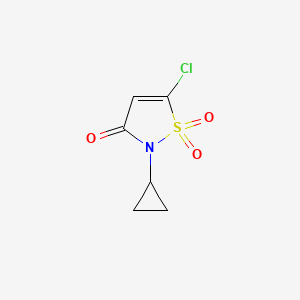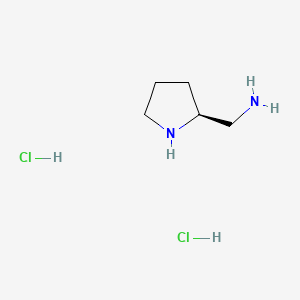![molecular formula C26H20F2N4O3S2 B2743869 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 895098-06-3](/img/structure/B2743869.png)
2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-c][2,1]benzothiazin-2-yl group, a fluorobenzyl group, and a fluoro-4-methylphenyl group. These groups are likely to confer specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[5,4-c][2,1]benzothiazin-2-yl ring, the introduction of the fluorobenzyl and fluoro-4-methylphenyl groups, and the formation of the thio and amide bonds .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of fluorine atoms could also introduce interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the thio group could react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antitumor and Anticancer Properties
Benzothiazole derivatives, including compounds structurally related to the one , have shown promising antitumor and anticancer activities. Research has demonstrated that these compounds exhibit potent cytotoxic activities against a variety of cancer cell lines, including human hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) cell lines. The fluorinated derivatives, in particular, have been highlighted for their selective cytotoxicity, suggesting a potential for targeted cancer therapy (Hanan M Refaat, 2010).
Antioxidant Activity
Benzothiazole derivatives have also been evaluated for their antioxidant activities. Studies involving benzothiazole-isothiourea derivatives have demonstrated their capability to scavenge free radicals and exhibit significant antioxidant effects, which could be beneficial in managing oxidative stress-related diseases (Laura C. Cabrera-Pérez et al., 2016).
Anti-inflammatory and Antinociceptive Activities
Further research into benzothiazole derivatives has revealed their potential anti-inflammatory and antinociceptive effects. These properties suggest that such compounds could be developed into new therapeutic agents for the treatment of pain and inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).
Pharmacological Evaluation
Pharmacological evaluations of benzothiazole derivatives have included investigations into their potential as amino acid prodrugs. These studies aim to improve the solubility and bioavailability of these compounds, making them more suitable for clinical applications, particularly in cancer therapy. Amino acid conjugation has been explored as a strategy to enhance the pharmaceutical properties of these compounds, with some derivatives showing promising results in preclinical evaluations (T. Bradshaw et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-6-11-19(12-21(16)28)30-24(33)15-36-26-29-13-23-25(31-26)20-4-2-3-5-22(20)32(37(23,34)35)14-17-7-9-18(27)10-8-17/h2-13H,14-15H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFRGVTGLIDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)







![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)



![8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2743809.png)